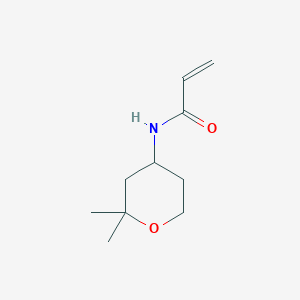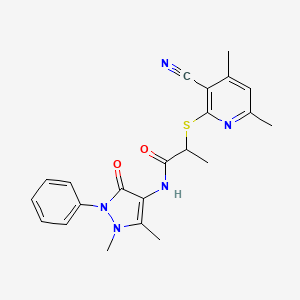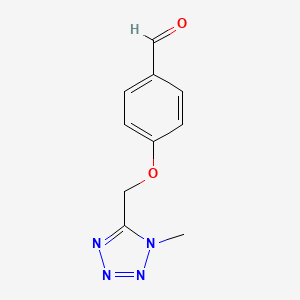
3-(Cyclohexylamino)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylamino)propan-1-ol hydrochloride, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
3-(Cyclohexylamino)propan-1-ol hydrochloride acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR1, this compound inhibits downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce pain perception and addiction-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Cyclohexylamino)propan-1-ol hydrochloride in lab experiments is its high selectivity for mGluR1, which allows for specific investigation of the role of this receptor subtype in various processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of mGluR1 signaling.
Orientations Futures
There are many potential future directions for research involving 3-(Cyclohexylamino)propan-1-ol hydrochloride. For example, this compound could be used to investigate the role of mGluR1 in other pathological conditions, such as neurodegenerative diseases. Additionally, this compound could be used in combination with other compounds to investigate the potential for synergistic effects in inhibiting mGluR1 signaling. Overall, this compound is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 3-(Cyclohexylamino)propan-1-ol hydrochloride involves the reaction of cyclohexylamine with 3-bromopropan-1-ol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound.
Applications De Recherche Scientifique
3-(Cyclohexylamino)propan-1-ol hydrochloride has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to inhibit the proliferation of cancer cells by blocking mGluR1 signaling. Additionally, this compound has been used to investigate the involvement of mGluR1 in pain perception and addiction.
Propriétés
IUPAC Name |
3-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHKFFTPJIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


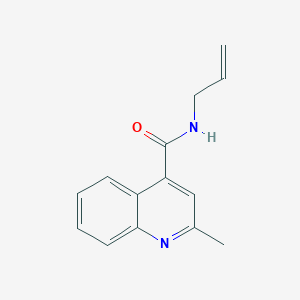
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
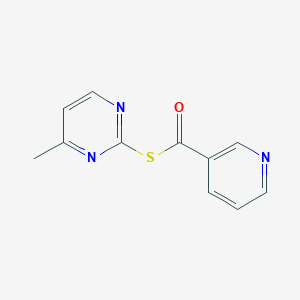
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)

